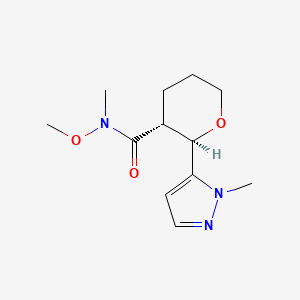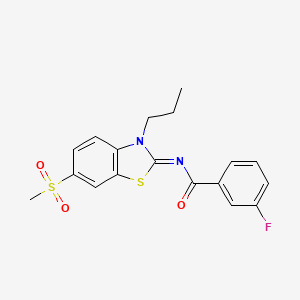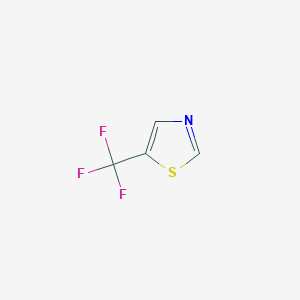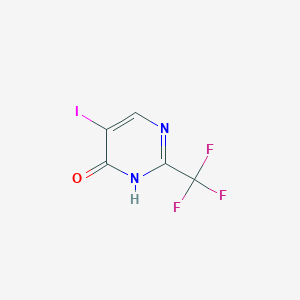
(2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide, also known as MP-10, is a novel small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
(2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide exerts its biological effects by binding to the active site of COX-2 and inhibiting its activity. COX-2 is responsible for the synthesis of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX-2, (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide reduces the production of prostaglandins and thus reduces inflammation. (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide also induces apoptosis in cancer cells by activating the caspase cascade, a series of enzymes that lead to programmed cell death. In addition, (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide inhibits viral replication by interfering with the viral life cycle at various stages.
Biochemical and Physiological Effects:
(2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide has been shown to have both biochemical and physiological effects. Biochemically, (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide inhibits the activity of COX-2, reduces the production of prostaglandins, and induces apoptosis in cancer cells. Physiologically, (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide reduces inflammation, inhibits the growth of cancer cells, and inhibits viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide in lab experiments is its specificity for COX-2, which reduces the risk of off-target effects. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential therapeutic agent for cancer. However, one limitation of using (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide. One direction is to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more soluble analogs of (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide that can be used in vivo. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-viral effects of (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide.
Synthesemethoden
(2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide can be synthesized by a four-step process starting from commercially available 3-methylpyrazole. The first step involves the reaction of 3-methylpyrazole with methyl chloroformate to form the corresponding carbamate. The second step involves the reaction of the carbamate with lithium diisopropylamide to generate the corresponding lithium enolate. The third step involves the reaction of the lithium enolate with (R)-methyl mandelate to form a diastereomeric mixture of the corresponding oxazolidinone. The final step involves the selective hydrolysis of the undesired diastereomer to yield (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide has been found to inhibit the replication of several viruses, including HIV-1, influenza A virus, and Zika virus.
Eigenschaften
IUPAC Name |
(2R,3R)-N-methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-14-10(6-7-13-14)11-9(5-4-8-18-11)12(16)15(2)17-3/h6-7,9,11H,4-5,8H2,1-3H3/t9-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDOXRXOXHAHNZ-MWLCHTKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCCO2)C(=O)N(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCCO2)C(=O)N(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2694573.png)



![Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2694579.png)


![N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2694586.png)
![(Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2694587.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2694591.png)
